![molecular formula C20H21N7O4 B11490702 N'-[(furan-2-ylcarbonyl)oxy]-4-[methyl(phenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazine-2-carboximidamide](/img/structure/B11490702.png)
N'-[(furan-2-ylcarbonyl)oxy]-4-[methyl(phenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazine-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-[AMINO({4-[METHYL(PHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL})METHYLIDENE]AMINO FURAN-2-CARBOXYLATE is a complex organic compound that features a triazine ring, a morpholine group, and a furan carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[AMINO({4-[METHYL(PHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL})METHYLIDENE]AMINO FURAN-2-CARBOXYLATE typically involves multi-step organic reactions. One common route includes the formation of the triazine ring through a cyclization reaction involving appropriate precursors. The morpholine group is introduced via nucleophilic substitution, and the furan carboxylate moiety is attached through esterification or amidation reactions. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. Purification steps, including crystallization, distillation, and chromatography, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
(E)-[AMINO({4-[METHYL(PHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL})METHYLIDENE]AMINO FURAN-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the triazine ring or the furan moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to optimize the reaction efficiency.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.
Scientific Research Applications
(E)-[AMINO({4-[METHYL(PHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL})METHYLIDENE]AMINO FURAN-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-[AMINO({4-[METHYL(PHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL})METHYLIDENE]AMINO FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Triazine Derivatives: Compounds with similar triazine rings but different substituents.
Morpholine-Containing Compounds: Molecules featuring the morpholine group with varying chemical backbones.
Furan Carboxylates: Compounds with the furan carboxylate moiety but different functional groups attached.
Uniqueness
(E)-[AMINO({4-[METHYL(PHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL})METHYLIDENE]AMINO FURAN-2-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H21N7O4 |
|---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
[(E)-[amino-[4-(N-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methylidene]amino] furan-2-carboxylate |
InChI |
InChI=1S/C20H21N7O4/c1-26(14-6-3-2-4-7-14)19-22-17(23-20(24-19)27-9-12-29-13-10-27)16(21)25-31-18(28)15-8-5-11-30-15/h2-8,11H,9-10,12-13H2,1H3,(H2,21,25) |
InChI Key |
UGBPAXTWCGTMDJ-UHFFFAOYSA-N |
Isomeric SMILES |
CN(C1=CC=CC=C1)C2=NC(=NC(=N2)N3CCOCC3)/C(=N\OC(=O)C4=CC=CO4)/N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC(=NC(=N2)N3CCOCC3)C(=NOC(=O)C4=CC=CO4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


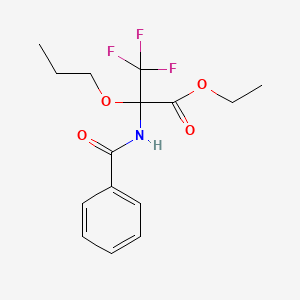
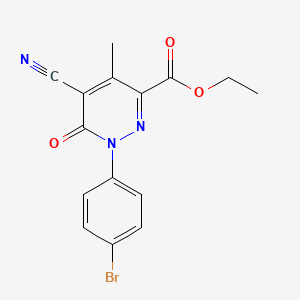
![3-methyl-N-[2,4,6-trioxo-1-(pyridin-3-ylmethyl)-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11490634.png)
![Ethyl 4-({3-ethoxy-2-[(ethoxycarbonyl)amino]-1,1,1-trifluoro-3-oxopropan-2-yl}amino)benzoate](/img/structure/B11490640.png)
![4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B11490650.png)
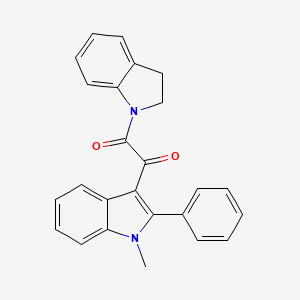
![3-[(4-chlorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11490665.png)
methanone](/img/structure/B11490671.png)
![3-cyclohexyl-N-(1,1,1,3,3,3-hexafluoro-2-{[2-(morpholin-4-yl)ethyl]amino}propan-2-yl)propanamide](/img/structure/B11490674.png)
![3-[(furan-2-ylcarbonyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11490686.png)
![N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}-2-cyclobutylacetamide](/img/structure/B11490692.png)
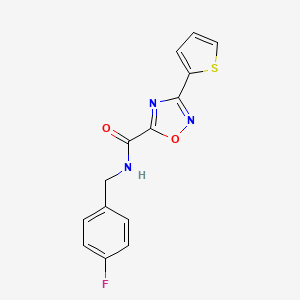
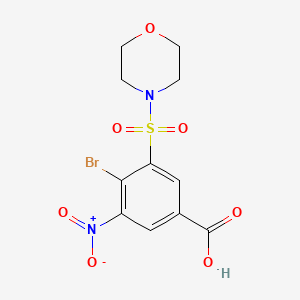
![12-(4-methoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11490706.png)
